2,3,3-Trimethyl-5-nitro-3H-indole
Overview
Description
2,3,3-Trimethyl-5-nitro-3H-indole is a chemical compound with the molecular formula C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da . It is also known by other names such as 2,3,3-Trimethyl-5-nitroindolenine .
Synthesis Analysis
The synthesis of 2,3,3-Trimethyl-5-nitro-3H-indole involves several steps. One method involves the reaction of 5-amino-2,3,3-trimethyl-3H-indole with p-nitrobenzaldehyde . Another method involves the nitration of 2,3,3-trimethylindolenine . The reaction is carried out in a conical flask with concentrated sulphuric acid and a pre-cooled mixture of concentrated sulphuric acid and concentrated nitric acid .Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethyl-5-nitro-3H-indole is represented by the InChI code 1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6,12H,1H2,2-3H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 2,3,3-Trimethyl-5-nitro-3H-indole are complex and can vary based on the conditions. For instance, the reaction with p-nitrobenzaldehyde can proceed in two directions, depending on the temperature .Physical And Chemical Properties Analysis
2,3,3-Trimethyl-5-nitro-3H-indole has a molecular weight of 204.23 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
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Scientific Field : Organic Chemistry
- Application Summary : “2,3,3-Trimethyl-5-nitro-3H-indole” is a type of indole compound that is often used as a reactant in organic synthesis reactions .
- Methods of Application : While specific experimental procedures can vary widely depending on the particular synthesis reaction, this compound is typically used as a starting material or intermediate in the synthesis of more complex organic compounds .
- Results or Outcomes : The outcomes of these synthesis reactions can also vary widely, but the goal is typically to create new organic compounds with useful properties .
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Scientific Field : Dye Synthesis
- Application Summary : This compound is used in the synthesis of cyanine dyes .
- Methods of Application : In dye synthesis, “2,3,3-Trimethyl-5-nitro-3H-indole” would be reacted with other compounds under specific conditions to produce the desired dye .
- Results or Outcomes : The outcome of this process is the production of cyanine dyes, which have a wide range of applications in areas like biological staining, CD-R and DVD-R media, and photovoltaics .
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- Application Summary : This compound is used in the preparation of cyanine dye labeling reagents and other imaging agents .
- Methods of Application : It is used in the synthesis of cyanine dyes, which are then used as labeling reagents in bioimaging .
- Results or Outcomes : The outcome of this process is the production of imaging agents that can be used to visualize biological structures and processes .
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Scientific Field : Multicomponent Reactions
- Application Summary : Indole derivatives, including “2,3,3-Trimethyl-5-nitro-3H-indole”, can be used in multicomponent reactions .
- Methods of Application : These compounds can participate in [3 + 2] cyclization reactions with other reactants to produce complex organic compounds .
- Results or Outcomes : The outcome of these reactions is the synthesis of new organic compounds with potentially useful properties .
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Scientific Field : Material Science
- Application Summary : This compound can be used in the development of new materials, such as organic semiconductors .
- Methods of Application : It can be incorporated into the structure of the material during the synthesis process .
- Results or Outcomes : The outcome of this process is the production of new materials with potentially useful properties, such as improved conductivity or light-emitting properties .
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Scientific Field : Medicinal Chemistry
- Application Summary : Indole derivatives, including “2,3,3-Trimethyl-5-nitro-3H-indole”, can be used in the synthesis of pharmaceuticals .
- Methods of Application : These compounds can participate in various reactions to produce drug molecules .
- Results or Outcomes : The outcome of these reactions is the synthesis of new pharmaceuticals with potentially beneficial therapeutic effects .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is associated with skin and eye irritation, and specific target organ toxicity (respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2,3,3-trimethyl-5-nitroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDORSJSRAREODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883978 | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethyl-5-nitro-3H-indole | |
CAS RN |
3484-22-8 | |
Record name | 2,3,3-Trimethyl-5-nitroindolenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3484-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003484228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3484-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Indole, 2,3,3-trimethyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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